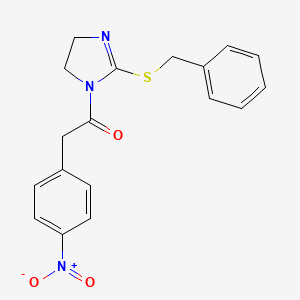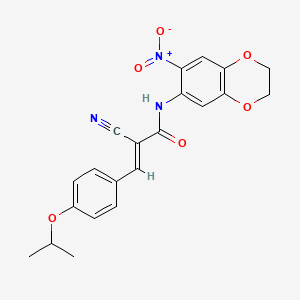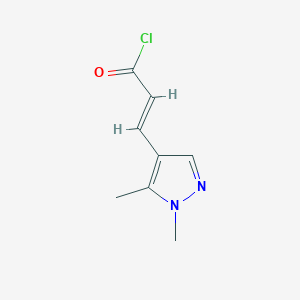
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride, or 2E-3-DMPC, is an acryloyl chloride derivative of the 1,5-dimethyl-1H-pyrazol-4-yl (DMPC) group. It is a versatile reagent that has been used in the synthesis of a wide range of compounds and has been found to be useful in a variety of scientific research applications.
科学的研究の応用
Polymer Modification and Medical Applications
The compound (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride has been utilized in the modification of polymers for various applications. For instance, Aly et al. (2015) demonstrated the use of similar compounds in the modification of poly vinyl alcohol/acrylic acid hydrogels through radiation. These modified hydrogels showed increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly, Aly, & El-Mohdy, 2015).
Antiviral Activity
The antiviral properties of compounds related to this compound have been researched. El‐Helw et al. (2020) synthesized various nitrogen heterocycles integrated with a pyrazole scaffold, demonstrating significant reduction effects on rotavirus titers. This indicates the potential of these compounds in developing anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Synthesis of Heterocyclic Compounds
Research by Singh et al. (2014) involved the synthesis of pyrrole chalcone derivatives, including compounds similar to this compound. These compounds were used to produce a variety of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, and pyridines, highlighting their versatility in organic synthesis (Singh, Rawat, & Sahu, 2014).
Development of Antimicrobial Agents
Compounds containing the pyrazole scaffold have been shown to have antimicrobial properties. Zaki et al. (2016) synthesized isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and other related compounds, which displayed inhibitory efficiency against various bacteria, suggesting their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Applications in Corrosion Inhibition
The effectiveness of compounds similar to this compound in corrosion inhibition has been investigated. Khattabi et al. (2019) studied the use of pyran derivatives as corrosion inhibitors for mild steel in acidic solutions, finding significant inhibition efficiency (Khattabi, Benhiba, Tabti, Djedouani, Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).
Catalysis and Polymerization
Research by Seo and Hillmyer (2014) explored the copolymerization of acryloyl chloride, a compound related to this compound, with styrene. This study highlights the role of such compounds in polymer chemistry, particularly in controlled copolymerization processes (Seo & Hillmyer, 2014).
特性
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNAUDMHIBLSKB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)
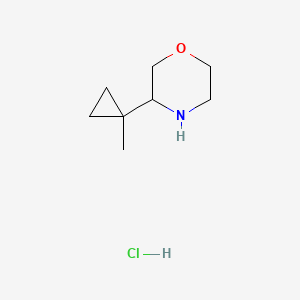

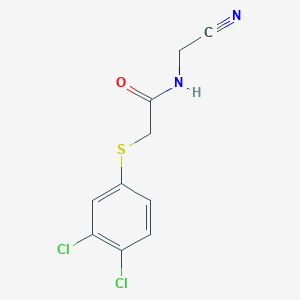
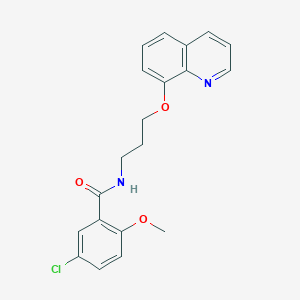
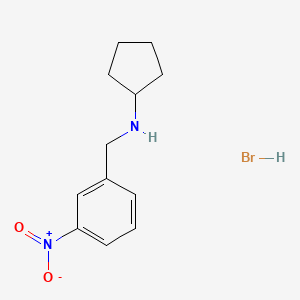
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)
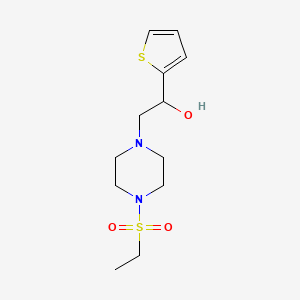
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)
